molecular formula C21H18Cl2F6N2O2S2 B2422728 2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 303090-96-2

2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2422728
CAS No.: 303090-96-2
M. Wt: 579.4
InChI Key: FVPYOGDVMYOOQU-UHFFFAOYSA-N
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Description

2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18Cl2F6N2O2S2 and its molecular weight is 579.4. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoromethyl group and the aniline moiety in the structure could suggest potential interactions with aromatic amino acids in proteins, possibly influencing their function .

Biochemical Pathways

Based on its structural features, it might be involved in pathways where aromatic interactions play a crucial role .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the trifluoromethyl group could potentially influence its metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Biological Activity

The compound 2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound contains multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl and chloro substituents enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • C : 17
  • H : 18
  • Cl : 2
  • F : 6
  • N : 2
  • O : 1
  • S : 3

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets in cells, particularly those involved in cancer pathways.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and cleaving PARP (Poly ADP-ribose polymerase), which are critical markers of programmed cell death. In vivo studies demonstrated significant tumor reduction in xenograft models following treatment with this compound .
  • Inhibition of Protein Interactions : It has been suggested that the compound may inhibit interactions between anti-apoptotic proteins like Bcl-2 and pro-apoptotic factors, leading to increased cell death in cancerous tissues .
  • Reactive Oxygen Species (ROS) Generation : The compound may also increase ROS levels within cells, contributing to oxidative stress that can lead to apoptosis .

Biological Activity Data

Activity TypeObserved EffectReference
Apoptosis InductionSignificant increase in apoptotic markers (caspase-3, PARP cleavage)
CytotoxicityHigh cytotoxic effects on various cancer cell lines (e.g., HCT116)
Antioxidant ActivityPotential modulation of oxidative stress pathways

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of the compound against human colon cancer cell lines (HCT116), it was found that treatment resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a therapeutic agent in oncology .

Case Study 2: In Vivo Tumor Reduction

In SCID mice bearing H146 xenograft tumors, administration of the compound at a dose of 15 mg/kg resulted in significant tumor size reduction. Histological analysis revealed increased apoptosis within tumor tissues, corroborated by elevated levels of cleaved caspase-3 and PARP, indicating robust anticancer activity .

Properties

IUPAC Name

2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpropylsulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F6N2O2S2/c22-14-4-2-12(20(24,25)26)8-16(14)30-18(32)10-34-6-1-7-35-11-19(33)31-17-9-13(21(27,28)29)3-5-15(17)23/h2-5,8-9H,1,6-7,10-11H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPYOGDVMYOOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSCCCSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303090-96-2
Record name 2-{[3-({2-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)PROPYL]SULFANYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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